molecular formula C5HCl3OS B1585941 2,5-Dichlorothiophene-3-carbonyl chloride CAS No. 57248-14-3

2,5-Dichlorothiophene-3-carbonyl chloride

Cat. No. B1585941
CAS RN: 57248-14-3
M. Wt: 215.5 g/mol
InChI Key: YGDFSMANOSKQRU-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene-3-carbonyl chloride is a chemical compound used as a reactant in the preparation of insecticidal hydrazine derivatives . It is a clear colorless to slightly yellow liquid .


Synthesis Analysis

The synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride involves a reaction with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20°C for 2.5 hours . The reaction starts with a suspension of 2,5-dichloro-thiophene-3-carboxylic acid (49.7 g; 252.23 mmoles; 1.00 equiv) in dichloromethane (500 mL), followed by the addition of dimethylformamide (0.5 mL; 6.47 mmoles) and a solution of 2 M oxalyl chloride in dichloromethane (138.73 mL; 277.45 mmoles; 1.1 equiv) over 1.5 hr .


Molecular Structure Analysis

The molecular formula of 2,5-Dichlorothiophene-3-carbonyl chloride is C5HCl3OS, with an average mass of 215.485 Da and a monoisotopic mass of 213.881363 Da .


Chemical Reactions Analysis

2,5-Dichlorothiophene-3-carbonyl chloride is used as a reactant in the preparation of insecticidal hydrazine derivatives . The specific chemical reactions it undergoes depend on the other reactants present.


Physical And Chemical Properties Analysis

2,5-Dichlorothiophene-3-carbonyl chloride has a boiling point of 125°C at 15mm . It is stored at a temperature of 28°C .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field: Pharmaceutical industry
    • Application: “2,5-Dichlorothiophene-3-carbonyl chloride” is primarily used as a pharmaceutical intermediate . The specific applications and methods of use in this field are not detailed in the sources I have access to.
    • Results: The outcomes of its use as a pharmaceutical intermediate are not specified in the available sources .
  • Insecticidal Hydrazine Derivatives

    • Field: Pesticide industry
    • Application: “2,5-Dichlorothiophene-3-carbonyl chloride” is used as a reactant in the preparation of insecticidal hydrazine derivatives . The specific methods of application and experimental procedures are not detailed in the sources I have access to.
    • Results: The outcomes of its use in the preparation of insecticidal hydrazine derivatives are not specified in the available sources .

Safety And Hazards

2,5-Dichlorothiophene-3-carbonyl chloride is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended . It is also advised to remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

2,5-dichlorothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3OS/c6-3-1-2(4(7)9)5(8)10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDFSMANOSKQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380366
Record name 2,5-dichlorothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorothiophene-3-carbonyl chloride

CAS RN

57248-14-3
Record name 2,5-dichlorothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Abu-El-Halawa, A Sarabi… - Monatshefte für Chemie …, 2008 - Springer
Interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate, accessible via 2,5-dichlorothiophene-3-carbonyl chloride, and model heterocyclic amines produced the …
Number of citations: 5 link.springer.com
B Willy, W Frank, TJJ Müller - Organic & Biomolecular Chemistry, 2010 - pubs.rsc.org
A whole family of annelated 4H-thiopyran-4-ones as the core structural unit was readily synthesized in good yields by a microwave-assisted coupling-addition-SNAr (CASNAR) …
Number of citations: 54 pubs.rsc.org
N Kaur - Catalysis Reviews, 2015 - Taylor & Francis
Heterocyclic compounds containing sulfur atom is an important division of compounds which play important role in new drug development. The S-heterocycles synthesis and their …
Number of citations: 76 www.tandfonline.com
N Kaur, D Kishore - Synthetic Communications, 2014 - Taylor & Francis
The development of new strategies for synthesis of six-membered S-heterocycles has remained a highly attractive but challenging proposition. An overview of the application of …
Number of citations: 34 www.tandfonline.com

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